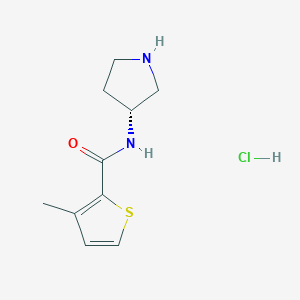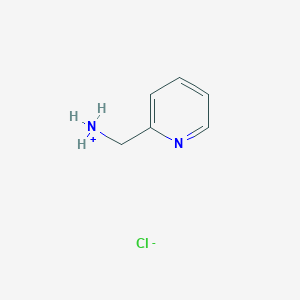
Pyridylmethylammonium chloride
Descripción general
Descripción
Pyridylmethylammonium chloride is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridylmethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridylmethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gene Delivery : A study by Sajomsang et al. (2013) investigated the use of a water-soluble chitosan derivative, M3-PyMeChC, as a non-viral vector for gene delivery. The study found that higher molecular weight M3-PyMeChC formed complexes with DNA at lower ratios, leading to higher transfection efficiency. It was noted that the pyridinium moiety's hydrophobic effect could enhance gene transfection efficiency (Sajomsang et al., 2013).
Polyelectrolyte Behavior : Wandrey et al. (1999) provided a comprehensive review of diallyldimethylammonium chloride and its polymers. The study discussed the behavior of these materials as water-soluble polyelectrolytes, their synthesis, characterization, and applications in various advanced polymeric materials (Wandrey et al., 1999).
Anion–Pyrrole Complex Formation : Coles et al. (2001) described the formation of a pyrrole–chloride complex with tetramethylammonium chloride, highlighting its unique crystallographic properties and honeycomb-like supramolecular structure (Coles et al., 2001).
DNA Binding Studies : Kumar and Asuncion (1993) studied the binding of (9-Anthrylmethyl)ammonium chloride (AMAC) to various DNA sequences. They found that AMAC binds with high affinity, affecting both the absorption and fluorescence spectra of DNA (Kumar & Asuncion, 1993).
Polymer Nanocomposites : Xiao et al. (2005) explored the use of cetyl pyridium chloride-modified montmorillonite in the preparation of poly(butylene terephthalate) nanocomposites. The study demonstrated the formation of exfoliated-intercalated structure and improved thermal stability in the nanocomposites (Xiao et al., 2005).
Bactericidal Activity : Sajomsang et al. (2010) investigated the bactericidal activity of methylated N-(3-pyridylmethyl) chitosan chloride (M3-PyMeChC) derivatives. They found that the bactericidal activity was dependent on the chemical structure of the quaternary ammonium moiety and molecular weight (Sajomsang et al., 2010).
Corrosion Inhibition : Singh et al. (2019) studied polymers derived from diallyldimethylammonium chloride for their potential as corrosion inhibitors. The study utilized various electrochemical techniques and found that these polymers formed a protective coating on metal surfaces (Singh et al., 2019).
Propiedades
IUPAC Name |
pyridin-2-ylmethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQURYZPUHQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




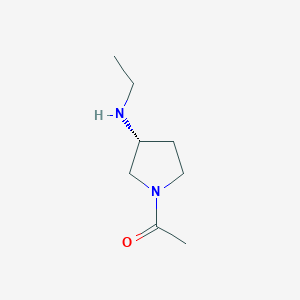
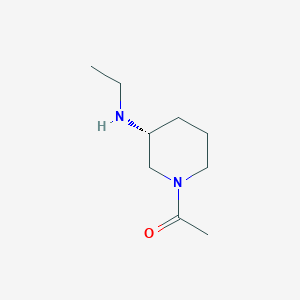
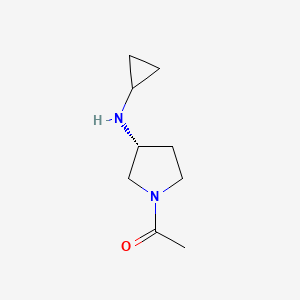

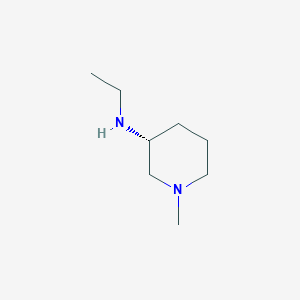
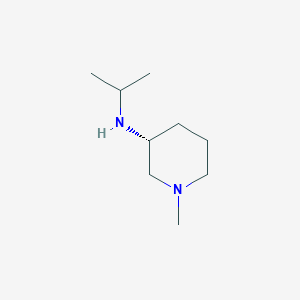

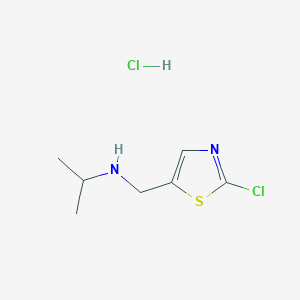

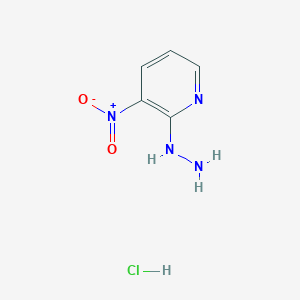

![Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride](/img/structure/B7985603.png)
